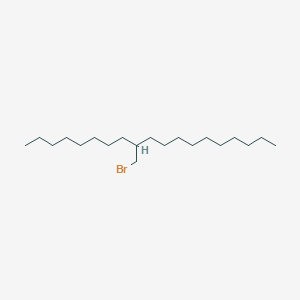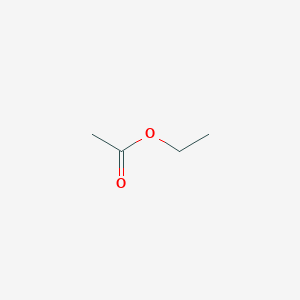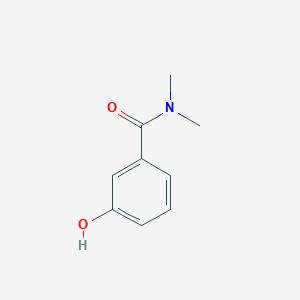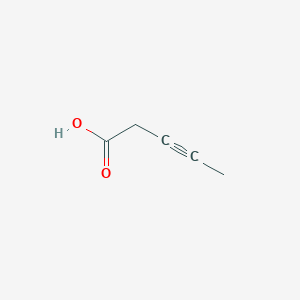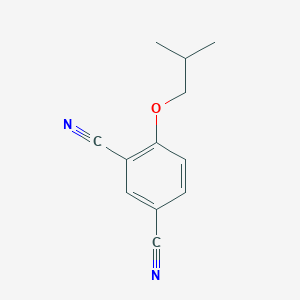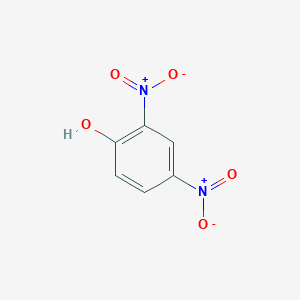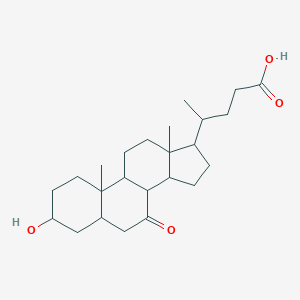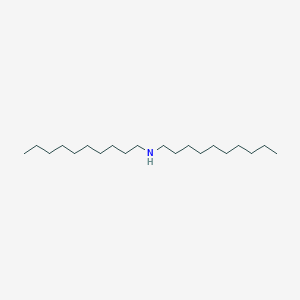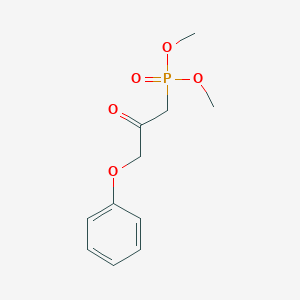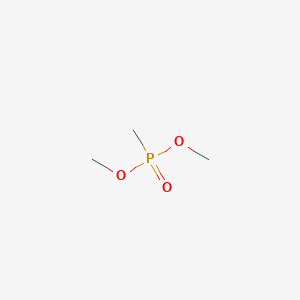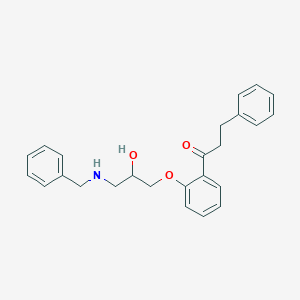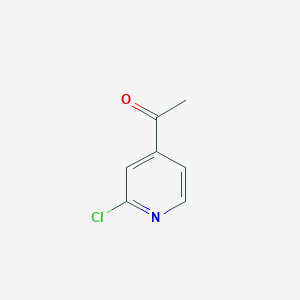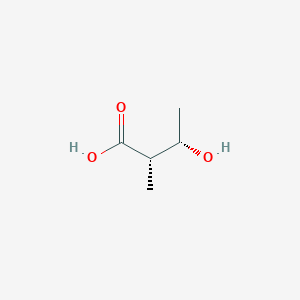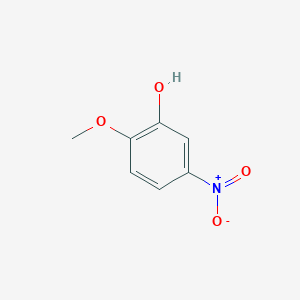
2-メトキシ-5-ニトロフェノール
概要
説明
2-Methoxy-5-nitrophenol is an organic compound with the molecular formula C7H7NO4 . It is also known as 5-nitroguaiacol. This compound is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
科学的研究の応用
2-Methoxy-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
Target of Action
The primary targets of 2-Methoxy-5-nitrophenol are currently not well-defined in the literature. This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body. The specific targets of 2-methoxy-5-nitrophenol remain to be identified .
Mode of Action
It is known to be a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH . This suggests that it may interact with its targets through a photochemical reaction.
Biochemical Pathways
The biochemical pathways affected by 2-Methoxy-5-nitrophenol are not well-documented. Given its structural similarity to phenol, it may potentially influence pathways involving phenolic compounds. Specific pathways and their downstream effects remain to be determined .
Result of Action
The molecular and cellular effects of 2-Methoxy-5-nitrophenol are not well-studied. As a derivative of phenol, it may share some of phenol’s known effects, such as potential antimicrobial activity. Specific effects of 2-methoxy-5-nitrophenol at the molecular and cellular level are yet to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the activity of 2-Methoxy-5-nitrophenol. For instance, it is known to form upon irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH . .
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-5-nitrophenol can be synthesized through the nitration of guaiacol (2-methoxyphenol). The nitration process involves the reaction of guaiacol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 5-position of the benzene ring .
Another method involves the photochemical substitution of 2-chloro-4-nitroanisole in the presence of aqueous sodium hydroxide. This reaction is carried out under irradiation at 25°C, resulting in the formation of 2-methoxy-5-nitrophenol as one of the photoproducts .
Industrial Production Methods
Industrial production of 2-methoxy-5-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
化学反応の分析
Types of Reactions
2-Methoxy-5-nitrophenol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, reaction with halogens can lead to halogenated derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nitrating Agents: Concentrated sulfuric acid and nitric acid mixture.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Reduction: 2-Methoxy-5-aminophenol.
Oxidation: 2-Methoxy-5-nitroquinone.
Substitution: Halogenated derivatives of 2-methoxy-5-nitrophenol.
類似化合物との比較
2-Methoxy-5-nitrophenol can be compared with other similar compounds such as:
2-Methoxy-4-nitrophenol: Differing in the position of the nitro group, which can lead to variations in reactivity and biological activity.
2-Methoxy-3-nitrophenol: Another positional isomer with distinct chemical properties.
5-Nitroguaiacol: Another name for 2-methoxy-5-nitrophenol, highlighting its structural similarity to guaiacol.
特性
IUPAC Name |
2-methoxy-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKCTSZYNCDFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047021 | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-93-1 | |
| Record name | 5-Nitroguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5T11I2JUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Methoxy-5-nitrophenol serves as a photolabile protecting group for the carboxyl function of neurotransmitters like glycine and beta-alanine. This "caging" strategy enables the study of neurotransmitter receptor kinetics in the microsecond time domain. Compounds like "caged glycine" and "caged beta-alanine" are biologically inert until exposed to a laser pulse (308 or 337 nm). This photolysis rapidly releases the active neurotransmitter, allowing researchers to investigate receptor activation with high temporal resolution [, ].
A: 2-Methoxy-5-nitrophenol has the molecular formula C7H7NO4. Studies employing spectroscopic techniques like FT-IR and FT-Raman, along with DFT calculations, have provided insights into its vibrational and molecular structure [].
A: While the provided research doesn't explicitly focus on the catalytic properties of 2-methoxy-5-nitrophenol, its primary application revolves around its photolability to release active compounds. The research emphasizes its use as a protecting group rather than a catalyst [, ].
A: Yes, computational studies utilizing Density Functional Theory (DFT) have been conducted on 2-methoxy-5-nitrophenol. These studies aimed to understand its electronic properties, including the HOMO-LUMO energy gap, which suggests the possibility of intramolecular charge transfer []. Additionally, theoretical calculations of 1H and 13C NMR chemical shifts have been performed and compared with experimental data [].
A: Research on eugenol analogs, structurally similar to 2-methoxy-5-nitrophenol, reveals that the presence of an allyl substituent at C-4, an OH group at C-1, an OCH3 at C-2, or the inclusion of one or two NO2 groups in the benzene ring significantly influences antifungal activity []. These findings highlight the importance of specific structural features in determining biological activity within this class of compounds.
A: Although specific details regarding the environmental impact and degradation of 2-methoxy-5-nitrophenol are limited in the provided research, one study identified it as a component of atmospheric fine particles in Nanjing, China []. This suggests the compound may be released into the environment, highlighting the need for further research on its environmental fate and potential effects.
ANone: Several analytical techniques have been employed for the detection and quantification of 2-methoxy-5-nitrophenol. These include:
- High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED): This method utilizes a silver solid amalgam working electrode and has proven effective in analyzing mixtures of nitrophenols, including 2-methoxy-5-nitrophenol [].
- Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This highly sensitive and selective technique allows for the identification and quantification of trace amounts of 2-methoxy-5-nitrophenol in complex matrices, such as atmospheric fine particles [].
A: 2-Methoxy-5-nitrophenol sodium salt is recognized for its potential to induce dragon's blood formation in Dracaena cambodiana, a plant species valued in traditional Chinese medicine. Research indicates that this compound can significantly increase the yield of dragon's blood resin, highlighting its potential for enhancing the production of this valuable natural product [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


